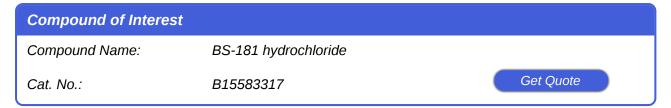




BS-181 Hydrochloride: A Technical Guide to a Selective CDK7 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **BS-181 hydrochloride**, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The information presented herein is intended to support research and development efforts in oncology and related fields by detailing the chemical properties, mechanism of action, biological activity, and relevant experimental methodologies associated with this compound.

Chemical Structure and Properties

BS-181 hydrochloride is a pyrazolo[1,5-a]pyrimidine derivative. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of BS-181 Hydrochloride



Identifier	Value
IUPAC Name	N5-(6-aminohexyl)-3-(1-methylethyl)-N7- (phenylmethyl)pyrazolo[1,5-a]pyrimidine-5,7- diamine hydrochloride
CAS Number	1397219-81-6 (monohydrochloride)[1][2][3][4]
Molecular Formula	C22H32N6 · HCl[1]
Molecular Weight	417.0 g/mol (monohydrochloride)[1]
SMILES	CC(C)C1=C2N=C(NCCCCCCN)C=C(NCC3=C C=CC=C3)N2N=C1.Cl[1]

Table 2: Physicochemical Properties of BS-181 Hydrochloride

Property	Value
Appearance	Crystalline solid
Purity	≥98%[5]
Solubility	DMF: 5 mg/mLDMSO: 25 mg/mLEthanol: 12 mg/mLPBS (pH 7.2): 10 mg/mL[1]
Storage	Store at -20°C[3]

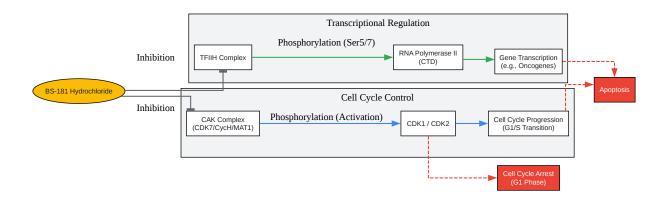
Mechanism of Action and Signaling Pathway

BS-181 is a highly selective inhibitor of CDK7, a key regulator of both the cell cycle and transcription.[2] CDK7, as part of the CDK-activating kinase (CAK) complex, phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression. Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II), a critical step for the initiation of transcription.

By inhibiting CDK7, BS-181 disrupts these fundamental cellular processes. This leads to cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis in cancer cells. The inhibition of RNAP II phosphorylation disproportionately affects the transcription of genes with



super-enhancers, which often include oncogenes, providing a potential mechanism for its antitumor selectivity.



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Caption: Mechanism of action of BS-181 hydrochloride.

Biological Activity

BS-181 hydrochloride exhibits potent and selective inhibitory activity against CDK7 and demonstrates anti-proliferative effects in a variety of cancer cell lines.

Table 3: In Vitro Kinase Inhibitory Activity of BS-181



Kinase	IC50 (nM)	Selectivity vs. CDK7
CDK7	21[2][6]	-
CDK2	880[6]	>40-fold[2][6]
CDK1	>3000	>140-fold
CDK4	>3000	>140-fold
CDK5	>3000	>140-fold
CDK6	>3000	>140-fold
CDK9	>3000	>140-fold

Table 4: Anti-proliferative Activity of BS-181 in Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (μΜ)
MCF-7	Breast	15.1 - 20
HCT-116	Colorectal	11.5 - 15.3
A549	Lung	11.5 - 37.3
PC-3	Prostate	11.5 - 37.3
U-2 OS	Osteosarcoma	11.5 - 37.3

In vivo studies have shown that BS-181 inhibits tumor growth in mouse xenograft models. For instance, in an MCF-7 xenograft model, daily administration of BS-181 at 10 mg/kg and 20 mg/kg resulted in a 25% and 50% reduction in tumor growth, respectively, over two weeks without apparent toxicity.[6]

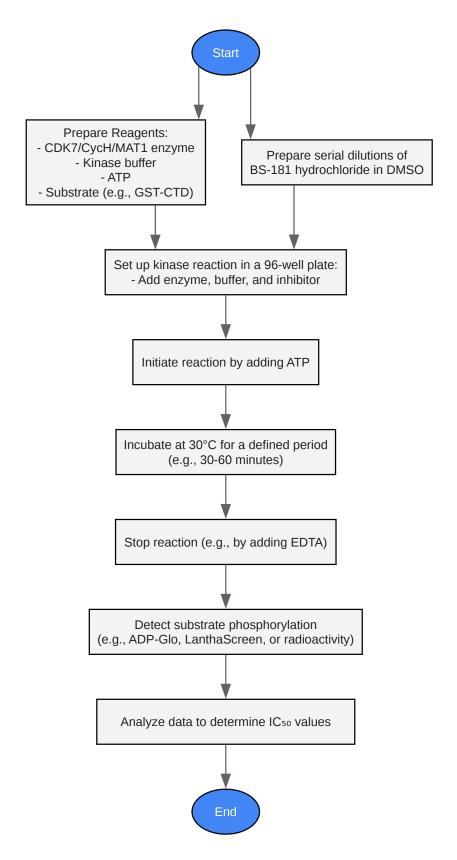
Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of **BS-181 hydrochloride**.

In Vitro Kinase Assay (CDK7 Inhibition)



This protocol outlines a general procedure for assessing the inhibitory activity of BS-181 against CDK7.





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Caption: Workflow for an in vitro CDK7 kinase assay.

Methodology:

- Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of recombinant CDK7/Cyclin H/MAT1 enzyme, a suitable substrate (e.g., a peptide derived from the RNAP II CTD), and ATP.
- Inhibitor Preparation: Prepare a stock solution of BS-181 hydrochloride in DMSO and perform serial dilutions to obtain a range of concentrations for testing.
- Reaction Setup: In a 96-well plate, add the kinase, substrate, and BS-181 (or DMSO as a vehicle control) to the reaction buffer.
- Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP.
- Incubation: Incubate the reaction plate at 30°C for a specified time, ensuring the reaction remains in the linear range.
- Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This
 can be achieved using various methods, such as luminescence-based assays that measure
 ADP production (e.g., ADP-Glo™), fluorescence resonance energy transfer (FRET) assays
 (e.g., LanthaScreen®), or traditional radiometric assays using ³²P-ATP.
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This protocol describes the use of an MTT assay to determine the effect of BS-181 on the viability of cancer cells.

Methodology:



- Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **BS-181 hydrochloride** (and a vehicle control) and incubate for a desired period (e.g., 72 hours).
- MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
- Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis

This protocol is for assessing the effect of BS-181 on the phosphorylation of CDK7 substrates, such as the CTD of RNAP II.

Methodology:

- Cell Treatment and Lysis: Treat cells with BS-181 for a specified time. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
- SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.



- Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-RNAP II CTD Ser5) overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein phosphorylation.

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- To cite this document: BenchChem. [BS-181 Hydrochloride: A Technical Guide to a Selective CDK7 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583317#bs-181-hydrochloride-chemical-structure-and-properties]

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